molecular formula C20H20N2O3 B5986445 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide

3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide

Cat. No. B5986445
M. Wt: 336.4 g/mol
InChI Key: ZGDOFPVLNZXRHZ-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide, also known as DMQX, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent for various neurological disorders. DMQX is a non-competitive antagonist of the AMPA receptor, which plays a crucial role in the transmission of excitatory signals in the brain.

Mechanism of Action

3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide is a non-competitive antagonist of the AMPA receptor, which is one of the three major types of ionotropic glutamate receptors in the brain. The AMPA receptor plays a crucial role in the transmission of excitatory signals in the brain, and its overactivation can lead to excitotoxicity, which is implicated in various neurological disorders. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide binds to a specific site on the AMPA receptor, thereby preventing the binding of glutamate and blocking the influx of calcium ions into the cell.
Biochemical and Physiological Effects:
3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to reduce the release of glutamate and other neurotransmitters, which may contribute to its neuroprotective effects. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has also been shown to reduce oxidative stress and inflammation in the brain, which are implicated in various neurological disorders. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has several advantages for lab experiments, including its high potency and selectivity for the AMPA receptor, which allows for precise modulation of excitatory signals in the brain. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide is also relatively stable and can be easily synthesized in large quantities. However, 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide also has some limitations for lab experiments, including its relatively low solubility in water, which may require the use of organic solvents. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide also has a relatively short half-life, which may limit its duration of action in vivo.

Future Directions

3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has significant potential for future research in various neurological disorders. Future research could focus on optimizing the synthesis of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide to improve its potency, selectivity, and stability. Future research could also focus on developing novel formulations of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide to improve its solubility and duration of action in vivo. Additionally, future research could focus on investigating the potential therapeutic applications of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Synthesis Methods

The synthesis of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide involves several steps, including the condensation of 2-methyl-4-quinolinecarboxaldehyde with 3,5-dimethoxybenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The final step involves the acylation of the amine group with benzoyl chloride to produce 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide. The purity of 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide can be determined using various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has been shown to have neuroprotective effects, which may be attributed to its ability to block the AMPA receptor, thereby reducing excitotoxicity and oxidative stress in the brain. 3,5-dimethoxy-N-[(2-methyl-4-quinolinyl)methyl]benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

3,5-dimethoxy-N-[(2-methylquinolin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-13-8-15(18-6-4-5-7-19(18)22-13)12-21-20(23)14-9-16(24-2)11-17(10-14)25-3/h4-11H,12H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDOFPVLNZXRHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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